molecular formula C20H20N2O6S B11006942 methyl 2-{[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate

methyl 2-{[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate

Cat. No.: B11006942
M. Wt: 416.4 g/mol
InChI Key: QZDKNZSFDNPUOT-UHFFFAOYSA-N
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Description

Methyl 2-{[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is a complex organic compound that features a combination of chromen, thiazole, and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various solvents such as methanol and toluene .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the implementation of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of methyl 2-{[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The chromen and thiazole moieties play a crucial role in binding to these targets, leading to the modulation of specific biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is unique due to its combination of chromen, thiazole, and ester functionalities.

Properties

Molecular Formula

C20H20N2O6S

Molecular Weight

416.4 g/mol

IUPAC Name

methyl 2-[3-(7-methoxy-4-methyl-2-oxochromen-6-yl)propanoylamino]-5-methyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C20H20N2O6S/c1-10-7-17(24)28-15-9-14(26-3)12(8-13(10)15)5-6-16(23)21-20-22-18(11(2)29-20)19(25)27-4/h7-9H,5-6H2,1-4H3,(H,21,22,23)

InChI Key

QZDKNZSFDNPUOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NC3=NC(=C(S3)C)C(=O)OC

Origin of Product

United States

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